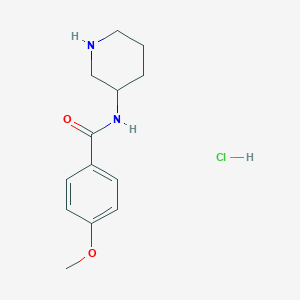
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a methoxy group attached to a benzamide structure, with a piperidine ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.
Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with piperidine to form 4-methoxy-N-(piperidin-3-yl)benzamide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the benzamide to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products:
Oxidation: 4-Hydroxy-N-(piperidin-3-yl)benzamide.
Reduction: 4-Methoxy-N-(piperidin-3-yl)benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride
- 3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride
Comparison: 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is unique due to the position of the piperidine ring at the 3-position. This structural difference can influence its binding affinity and specificity towards molecular targets, making it distinct from similar compounds with piperidine rings at other positions.
Propriétés
Formule moléculaire |
C13H19ClN2O2 |
|---|---|
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
4-methoxy-N-piperidin-3-ylbenzamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16);1H |
Clé InChI |
CPZDSDFTHWHONU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



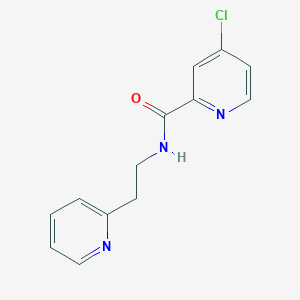


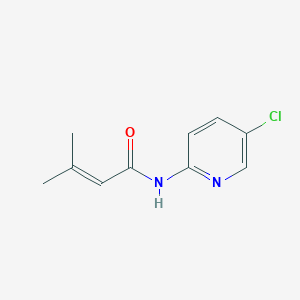
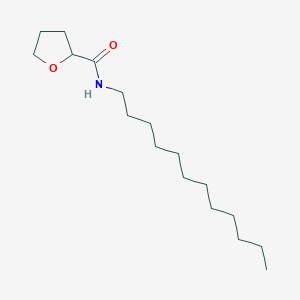
![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
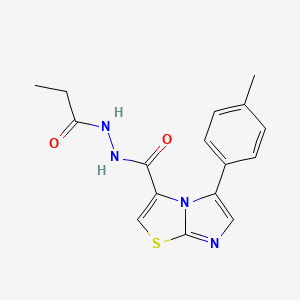
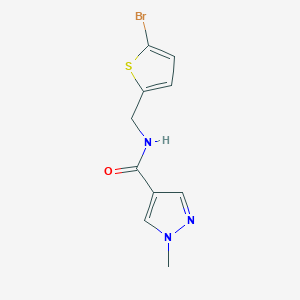
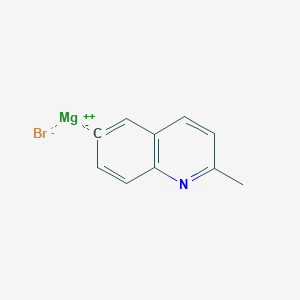
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
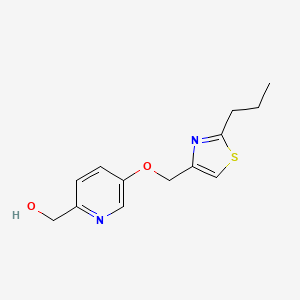
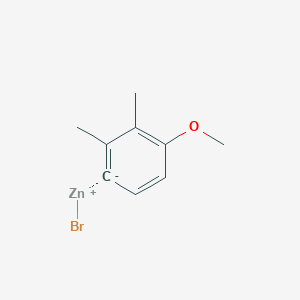
![1-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14894018.png)
